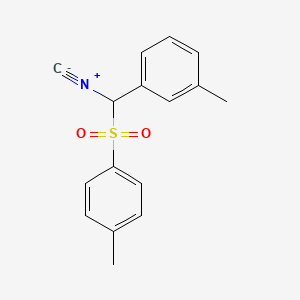

1-(Isocyano(tosyl)methyl)-3-methylbenzene

CAS No.: 459216-21-8

Cat. No.: VC3756824

Molecular Formula: C16H15NO2S

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 459216-21-8 |

|---|---|

| Molecular Formula | C16H15NO2S |

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | 1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene |

| Standard InChI | InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3 |

| Standard InChI Key | UIULXLLBHXETDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-] |

Introduction

Chemical Identity and Structural Features

1-(Isocyano(tosyl)methyl)-3-methylbenzene is an organic compound characterized by its distinctive functional groups. It possesses a meta-methylated benzene ring connected to an isocyano(tosyl)methyl group, creating a molecule with unique reactivity profiles.

Basic Properties and Identifiers

The compound features a molecular formula of C₁₆H₁₅NO₂S with a calculated molecular weight of 285.36 g/mol . Its chemical structure consists of a 3-methylbenzene ring with an isocyano(tosyl)methyl substituent at the C1 position. The most common identifiers for this compound are summarized in Table 1.

Table 1: Identification Parameters of 1-(Isocyano(tosyl)methyl)-3-methylbenzene

Structural Characteristics

The compound features three key structural components:

-

A meta-methylbenzene (m-tolyl) ring

-

An isocyano group (-N≡C), which exists in the form [N+≡C-]

-

A tosyl (4-methylphenylsulfonyl) group

This unique arrangement confers specific chemical and physical properties to the molecule. The isocyano group acts as an electron acceptor, which significantly affects the acidity of the α-carbon. Based on studies of similar compounds, the pKa is estimated to be comparable to TosMIC, which has a pKa of approximately 14 .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-(Isocyano(tosyl)methyl)-3-methylbenzene is essential for its application in organic synthesis and related fields.

Physical Properties

Table 2: Physical Properties of 1-(Isocyano(tosyl)methyl)-3-methylbenzene

Chemical Reactivity

The chemical reactivity of 1-(Isocyano(tosyl)methyl)-3-methylbenzene is primarily dictated by its functional groups:

-

The isocyano group is highly reactive and can participate in various addition reactions, cycloadditions, and multicomponent reactions.

-

The tosyl group enhances the acidity of the α-hydrogen, making the compound useful in base-promoted reactions.

-

The meta-methyl substituent on the benzene ring modifies the electronic distribution, potentially affecting reactivity patterns compared to unsubstituted analogs.

The compound is particularly valuable for its ability to participate in heterocyclization reactions similar to those observed with other arylsulfonyl methyl isocyanides .

Synthesis and Preparation

The synthesis of 1-(Isocyano(tosyl)methyl)-3-methylbenzene follows established routes for the preparation of arylsulfonyl methyl isocyanides.

General Synthetic Pathway

Based on the synthetic procedures described for structural analogs, the preparation typically involves a two-step process :

Step 1: Formation of N-(α-tosyl-3-methylbenzyl)formamide

This intermediate is typically prepared by treating 3-methylbenzaldehyde with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid under controlled conditions.

Step 2: Dehydration to form the isocyanide

The formamide intermediate undergoes dehydration using phosphorus oxychloride and triethylamine to yield the desired isocyanide.

The synthetic process can be represented as follows:

-

3-Methylbenzaldehyde + Formamide + ClTMS + p-TsOH → N-(α-tosyl-3-methylbenzyl)formamide

-

N-(α-tosyl-3-methylbenzyl)formamide + POCl₃ + Et₃N → 1-(Isocyano(tosyl)methyl)-3-methylbenzene

Detailed Synthetic Procedure

Based on the procedures reported for similar compounds, a detailed synthetic approach would likely follow this protocol :

-

A reaction vessel is charged with 3-methylbenzaldehyde, formamide, and chlorotrimethylsilane under an inert atmosphere.

-

The mixture is heated at approximately 50°C for 4-5 hours.

-

p-Toluenesulfonic acid is added, and heating continues for an additional 4-5 hours.

-

The resulting N-(α-tosyl-3-methylbenzyl)formamide is isolated and purified.

-

For the dehydration step, the formamide is dissolved in THF, and phosphorus oxychloride is added.

-

Triethylamine is added slowly at 0°C, and the reaction is allowed to warm to room temperature.

-

After workup and purification, 1-(Isocyano(tosyl)methyl)-3-methylbenzene is obtained.

Yields for similar compounds typically range from 70-76% for the dehydration step .

Applications in Organic Synthesis

1-(Isocyano(tosyl)methyl)-3-methylbenzene has significant potential in organic synthesis, particularly in the construction of heterocyclic compounds and in multicomponent reactions.

Heterocyclic Synthesis

Research on structurally related compounds suggests that 1-(Isocyano(tosyl)methyl)-3-methylbenzene can be used in various heterocyclization reactions:

-

Benzotriazine Synthesis: Arylsulfonyl methyl isocyanides with azide-containing groups can undergo intramolecular heterocyclization to form benzotriazines under basic conditions .

-

Pyrrole Formation: The compound can potentially participate in [2+3] cycloaddition reactions to form pyrrole derivatives, as demonstrated with other arylsulfonyl methyl isocyanides .

-

Imidazole Synthesis: Based on the reactivity of TosMIC, the compound might be used in the synthesis of imidazoles through base-promoted cycloaddition with imines .

Multicomponent Reactions

The isocyanide functionality enables participation in important multicomponent reactions:

-

Passerini Reaction: Three-component condensation with aldehydes and carboxylic acids to form α-acyloxy amides.

-

Ugi Reaction: Four-component condensation with aldehydes, amines, and carboxylic acids to form α-acylamino amides.

These reactions are valuable for the rapid construction of complex molecular architectures with high atom economy.

Structural Analogs and Related Compounds

1-(Isocyano(tosyl)methyl)-3-methylbenzene belongs to a family of structurally related isocyanides, each with distinct properties and applications.

Comparison with Common Analogs

Table 3: Structural Analogs of 1-(Isocyano(tosyl)methyl)-3-methylbenzene

Structure-Activity Relationships

The reactivity and properties of these compounds are influenced by the electronic and steric effects of their substituents:

-

The parent compound TosMIC provides a baseline for reactivity, featuring only the tosyl and isocyanide functional groups .

-

α-Tosylbenzyl isocyanide introduces an aromatic substituent that affects the electronic properties of the molecule .

-

The meta-substituted derivatives, including 1-(Isocyano(tosyl)methyl)-3-methylbenzene, feature varying electron-donating or electron-withdrawing groups that modulate reactivity .

-

The trifluoromethyl analog likely displays enhanced electrophilicity compared to the methyl-substituted compound due to the strong electron-withdrawing effect of the CF₃ group .

Current Research and Future Directions

Recent Developments

Research on arylsulfonyl methyl isocyanides has expanded their synthetic utility in various applications:

-

Development of cascade reactions involving sulfonylation and [2+3]-cycloaddition for the synthesis of heterocyclic compounds .

-

Exploration of new methodologies for intramolecular heterocyclization of functionalized arylsulfonyl methyl isocyanides .

-

Investigation of structure-reactivity relationships to optimize reaction conditions and expand substrate scope.

Future Research Opportunities

Several promising directions for future research on 1-(Isocyano(tosyl)methyl)-3-methylbenzene include:

-

Detailed mechanistic studies to elucidate the influence of the meta-methyl substituent on reactivity.

-

Development of asymmetric variants of reactions involving this compound.

-

Exploration of its potential in the synthesis of bioactive heterocyclic compounds.

-

Investigation of catalytic systems to enhance reactivity and selectivity in various transformations.

-

Computational studies to predict reactivity patterns and optimize reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume